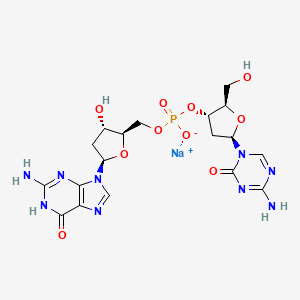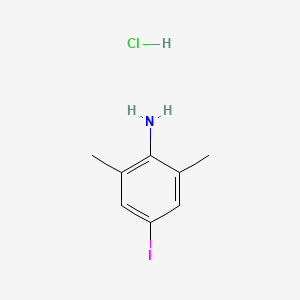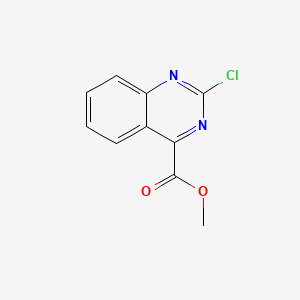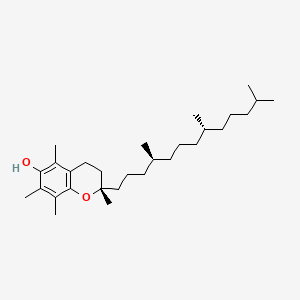![molecular formula C8H8N4O3S B584353 2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)amino]ethanethiol CAS No. 50540-16-4](/img/structure/B584353.png)
2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)amino]ethanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)amino]ethanethiol is a fluorescent compound widely used in biochemical and cellular studies. It is known for its ability to act as a probe in various biological assays, particularly in the study of glucose uptake and cellular metabolism. The compound’s unique structure allows it to fluoresce under specific conditions, making it a valuable tool in research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)amino]ethanethiol typically involves the reaction of 7-nitro-2,1,3-benzoxadiazol-4-yl chloride with an appropriate amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)amino]ethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoxadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or chemical reducing agents like sodium dithionite.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Disulfides.
Reduction: Amino derivatives.
Substitution: Various substituted benzoxadiazole derivatives.
Scientific Research Applications
2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)amino]ethanethiol is extensively used in scientific research due to its fluorescent properties. Some of its applications include:
Chemistry: Used as a fluorescent probe to study molecular interactions and reaction mechanisms.
Biology: Employed in cellular assays to monitor glucose uptake and metabolism.
Medicine: Utilized in imaging techniques to study tumor cells and metabolic disorders.
Industry: Applied in the development of biosensors and diagnostic tools
Mechanism of Action
The compound exerts its effects primarily through its fluorescent properties. When exposed to specific wavelengths of light, it emits fluorescence, which can be detected and measured. This property is exploited in various assays to monitor biological processes. The molecular targets and pathways involved include glucose transporters and metabolic enzymes, which interact with the compound during cellular uptake and metabolism .
Comparison with Similar Compounds
2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)amino]ethanethiol is unique due to its specific fluorescent properties and its ability to act as a probe in biological assays. Similar compounds include:
2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose: Another fluorescent glucose analog used in similar applications.
6-Nitro-2,1,3-benzoxadiazol-4-yl derivatives: Used in various biochemical assays for their fluorescent properties.
These compounds share similar structural features but differ in their specific applications and fluorescence characteristics.
Properties
IUPAC Name |
2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethanethiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O3S/c13-12(14)6-2-1-5(9-3-4-16)7-8(6)11-15-10-7/h1-2,9,16H,3-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMXMYOAJNPZPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCCS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
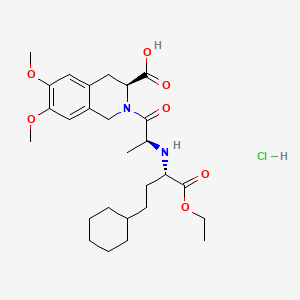
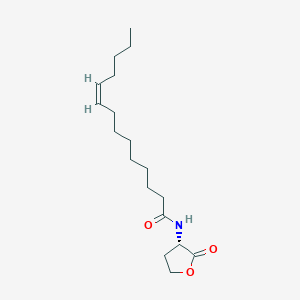


![naphthalen-1-yl-[2,4,5,6,7-pentadeuterio-1-(3-hydroxybutyl)indol-3-yl]methanone](/img/structure/B584277.png)
![[1r-[1alpha(r*),2beta]]-alpha-Methoxy-benzeneacetic acid 1,2,3,4-tetrahydro-7-methoxy-2-[(1-oxopropyl)amino]-1-naphthalenyl ester](/img/structure/B584281.png)

![4-(8-Chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)-3-pyridinol 1-Oxide](/img/structure/B584284.png)
